Atazanavir-d5

Vue d'ensemble

Description

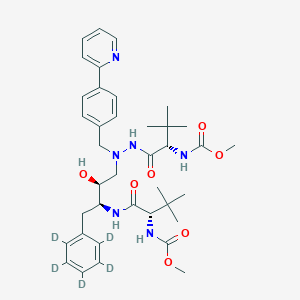

Atazanavir-d5 is a deuterated form of atazanavir, where five hydrogen atoms are replaced by deuterium. This isotopic labeling is used in scientific research to study the detailed pharmacokinetic and metabolic characteristics of atazanavir without changing its overall chemical structure and biological function . Atazanavir itself is an antiretroviral medication used to treat HIV/AIDS by inhibiting the HIV-1 protease enzyme .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of atazanavir-d5 involves the incorporation of deuterium atoms into the atazanavir molecule. A common method includes the use of deuterated reagents in the synthesis process. For instance, a stock solution of atazanavir can be prepared by dissolving the compound in a mixture of methanol and tetra butyl ammonium hydrogen sulfate, followed by sonication .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as atazanavir, with the addition of deuterated reagents to achieve the isotopic labeling. The process involves multiple steps of organic synthesis, purification, and quality control to ensure the final product meets the required standards for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Atazanavir-d5, like atazanavir, undergoes various chemical reactions including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Atazanavir-d5 serves as a crucial reference compound in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of atazanavir in various formulations. The deuterated version allows for improved detection and quantification using mass spectrometry due to its distinct mass profile compared to non-deuterated atazanavir.

Key Findings:

- Enhanced Stability : Deuteration increases the compound's metabolic stability, leading to prolonged half-life and improved bioavailability in vivo .

- Analytical Applications : this compound is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, facilitating accurate measurement of drug concentrations in biological samples .

Drug Interaction Studies

The unique properties of this compound make it an ideal candidate for investigating drug-drug interactions involving atazanavir. Understanding these interactions is critical for optimizing treatment regimens in HIV-infected patients.

Case Studies:

- Ritonavir Co-administration : Studies have shown that co-administration of ritonavir with atazanavir leads to significant changes in pharmacokinetics. This compound helps elucidate the extent of these interactions by providing a clear comparison between deuterated and non-deuterated forms .

- Impact on Other Antiretrovirals : Research indicates that atazanavir can affect the pharmacokinetics of other antiretroviral agents. Using this compound allows researchers to assess these effects quantitatively, informing safer combination therapies .

Therapeutic Advancements

This compound has potential applications beyond basic pharmacokinetics and drug interaction studies. Its characteristics may contribute to the development of new therapeutic strategies against HIV.

Innovative Applications:

- Targeted Drug Delivery Systems : Research is exploring nanoformulations incorporating this compound to enhance drug delivery efficiency while minimizing side effects. Such formulations could improve patient adherence by reducing dosing frequency .

- Long-acting Formulations : The stability provided by deuteration may allow for the development of long-acting injectable formulations that maintain therapeutic levels over extended periods, addressing issues related to adherence in chronic HIV treatment .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmacokinetic Studies | Used as an internal standard for LC-MS analysis | Enhanced detection and quantification |

| Drug Interaction Studies | Investigates interactions with other antiretrovirals | Informs safer combination therapies |

| Therapeutic Advancements | Explores nanoformulations and long-acting formulations | Improved drug delivery and patient adherence |

Mécanisme D'action

Atazanavir-d5 exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the cleavage of viral Gag and Gag-Pol polyproteins into individual functional proteins required for the formation of mature virions. By binding to the active site of the protease, this compound prevents the maturation of viral particles, rendering them non-infectious .

Comparaison Avec Des Composés Similaires

Atazanavir-d5 is compared with other protease inhibitors such as darunavir and lopinavir. While all these compounds inhibit the HIV-1 protease enzyme, this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic studies without altering the drug’s overall efficacy. Similar compounds include:

Darunavir: Another protease inhibitor used in combination with other antiretrovirals.

Lopinavir: Often combined with ritonavir to enhance its pharmacokinetic profile.

Ritonavir: Used as a booster to increase the effectiveness of other protease inhibitors

This compound’s uniqueness lies in its isotopic labeling, which provides valuable insights into the drug’s behavior in the body, aiding in the development of more effective antiretroviral therapies.

Activité Biologique

Atazanavir-d5 is a deuterated form of atazanavir, an antiretroviral drug primarily used in the treatment of HIV. The incorporation of deuterium atoms allows researchers to study the pharmacokinetics and metabolic pathways of atazanavir without altering its biological activity. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and clinical implications.

Overview of this compound

This compound retains the core structure and function of atazanavir while providing unique advantages for research applications. It is utilized in various scientific studies to assess the behavior of atazanavir in biological systems, particularly concerning its metabolism and interactions with other drugs.

Target Enzyme: this compound selectively inhibits the HIV-1 protease, an enzyme critical for the maturation of HIV virions. By preventing the cleavage of viral Gag and Gag-Pol polyproteins, this compound disrupts the formation of mature infectious particles, thereby reducing viral replication.

Biochemical Pathways:

- Inhibition of Viral Protease: this compound binds to the active site of HIV protease, blocking its function and leading to incomplete packaging of viral components.

- Effect on Viral Load: The inhibition results in a significant decrease in HIV-1 viral load, enhancing therapeutic outcomes in patients.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of atazanavir. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption (Tmax) | ~2.5 hours |

| Bioavailability | 60% - 68% |

| Volume of Distribution | 88.3 L |

| Half-life | Approximately 7 - 12 hours |

| Elimination Route | Primarily fecal (79%), renal (13%) |

The absorption of this compound is enhanced when taken with food, which is crucial for optimizing its bioavailability.

Metabolic Pathways

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP3A5). The metabolic pathways include:

- Monooxygenation

- Dioxygenation

- Glucuronidation

- N-dealkylation

These pathways contribute to the formation of several inactive metabolites that are primarily excreted through bile.

Case Studies and Clinical Implications

Research has demonstrated that this compound can be instrumental in understanding drug resistance mechanisms in HIV. For instance:

- Study on Resistance Mechanisms: In a cohort study involving patients with varying degrees of resistance to protease inhibitors, this compound was used to track metabolic changes and resistance development over time.

- Pharmacokinetic Variability: A study assessing pharmacokinetic variability among different populations indicated that genetic polymorphisms in CYP3A4 significantly affect atazanavir clearance, thereby influencing dosing strategies.

Safety Profile

This compound shares a safety profile similar to that of atazanavir, with common adverse effects including:

- Hyperbilirubinemia due to UGT1A1 inhibition

- Gastrointestinal disturbances

- Potential cardiovascular effects

However, it is noted that Atazanavir has fewer lipid-related adverse effects compared to other protease inhibitors.

Propriétés

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-CPSMPXDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649446 | |

| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132747-14-8 | |

| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.